Dicentrine

准备方法

合成路线和反应条件: 二氢小檗碱可以从天然来源中分离出来,如粉防己 . 分离过程涉及提取和纯化技术. 此外,二氢小檗碱的合成路线涉及复杂的合成有机化学方法,包括使用特定试剂和催化剂来获得所需的化学结构 .

工业生产方法: 二氢小檗碱的工业生产没有广泛的文献记载,但通常涉及从植物来源的大规模提取,然后进行纯化过程. 利用生物技术方法来提高植物培养物中二氢小檗碱的产量也在探索中 .

化学反应分析

反应类型: 二氢小檗碱经历各种化学反应,包括氧化、还原和取代反应. 这些反应对于改变其化学结构以增强其药理特性至关重要 .

常见试剂和条件:

氧化: 常见的氧化剂,如高锰酸钾或过氧化氢,可用于氧化二氢小檗碱.

还原: 还原剂如硼氢化钠或氢化铝锂用于还原二氢小檗碱.

主要产物: 这些反应形成的主要产物取决于所用试剂和条件的具体情况. 例如,氧化可能产生羟基化的衍生物,而还原可以产生二氢小檗碱的脱氧形式 .

科学研究应用

Anticancer Properties

Dicentrine exhibits significant anticancer activity, particularly in various types of cancer cells:

- Mechanism of Action : Research indicates that this compound induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells. For instance, studies have shown that this compound can induce G2/M arrest and apoptosis in HL-60 leukemia cells, with its analogues demonstrating even higher potency against topoisomerase II activity .

- Specific Cancers : this compound has been studied for its effects on lung adenocarcinoma and breast cancer, where it enhances TNF-α-induced apoptosis and inhibits cell invasion and migration . Its ability to suppress metastasis-associated proteins further highlights its potential as an antitumor agent .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties that could be beneficial in treating inflammatory disorders:

- Cytokine Modulation : It enhances the apoptotic effects of TNF-α in A549 lung adenocarcinoma cells and inhibits the expression of antiapoptotic proteins, indicating its role in modulating inflammatory responses .

- Pain Management : S-(+)-dicentrine has shown antinociceptive effects in models of visceral pain, suggesting its potential use in pain management strategies .

Cardiovascular Applications

The compound has been studied for its cardiovascular benefits:

- Antiarrhythmic Effects : this compound is noted for its ability to influence cardiac action potentials and reduce mean arterial pressure in hypertensive models. It acts as an α1-adrenoceptor antagonist, which may help manage arrhythmias and hypertension .

- Lipid Regulation : In animal studies, this compound has been shown to decrease serum triglyceride levels and restore normal vascular function in cholesterol-rich diet models, indicating a potential role in managing hyperlipidemia .

Antimicrobial Activity

Research highlights this compound's antimicrobial properties:

- Antiparasitic Effects : this compound has shown activity against trypanosomes, suggesting its potential as a treatment for parasitic infections .

- Broad Spectrum Activity : Its antimicrobial effects extend to various pathogens, making it a candidate for further exploration in infectious disease treatments .

Analytical Aspects

Understanding the pharmacokinetics and metabolism of this compound is crucial for its therapeutic application:

- Isolation Techniques : Various methods for the separation and analysis of this compound have been documented, which are essential for ensuring quality control in pharmaceutical formulations .

- Bioavailability Challenges : Despite promising therapeutic effects, challenges related to bioavailability and solubility need to be addressed to enhance clinical efficacy .

作用机制

二氢小檗碱通过各种分子靶点和途径发挥作用:

相似化合物的比较

二氢小檗碱与其他阿朴啡类生物碱如二氢小檗碱酮、粉防己碱和粉防己诺林进行比较:

生物活性

Dicentrine is an aporphine alkaloid derived from several medicinal plants, notably Actinodaphne sesquipedalis and Lindera megaphylla. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment, anti-inflammatory effects, and metabolic regulation. This article explores the pharmacological properties of this compound, supported by case studies and research findings.

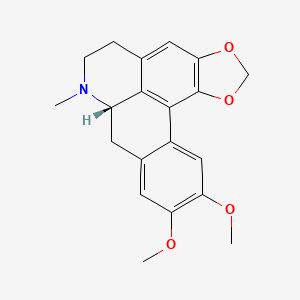

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It can be isolated through various methods, including solvent extraction and chromatographic techniques. The compound's molecular formula is , and it exhibits a complex pharmacokinetic profile that influences its therapeutic applications.

Pharmacological Activities

The biological activities of this compound have been extensively studied, revealing its potential in treating various health conditions. Key areas of activity include:

- Anticancer Effects : this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In a study involving HL-60 leukemia cells, this compound induced G2/M cell cycle arrest and apoptosis, demonstrating its potential as an antitumor agent .

- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory disorders .

- Cardiovascular Benefits : The compound exhibits effects on blood pressure regulation and arrhythmia management, indicating its potential utility in cardiovascular therapies .

- Antimicrobial Activity : this compound has demonstrated antimicrobial properties against various pathogens, suggesting its application in infectious disease management .

Case Studies

- Cancer Treatment : A study on this compound analogues revealed that one analogue was 28-fold more potent than this compound itself for inhibiting topoisomerase II activity in cancer cells. This highlights the potential for developing more effective derivatives based on the this compound structure .

- Inflammatory Disorders : Another investigation demonstrated that this compound reduced markers of inflammation in animal models, supporting its traditional use in herbal medicine for managing inflammatory conditions .

- Metabolic Effects : this compound has been linked to improvements in hyperlipidemia and metabolic syndrome parameters, suggesting a broader role in metabolic health management .

Comparative Table of Biological Activities

属性

IUPAC Name |

(12S)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWBWQWUHVXPNC-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199651 | |

| Record name | Dicentrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-66-8 | |

| Record name | (+)-Dicentrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicentrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicentrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicentrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICENTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2ZGT5M0N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。